6-[(2-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-[(2-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C14H14FNO3 It is characterized by the presence of a fluorophenyl group attached to a carbamoyl moiety, which is further connected to a cyclohexene ring bearing a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves the reaction of 2-fluoroaniline with cyclohex-3-ene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
6-[(2-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(2-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s ability to bind to these targets, while the carbamoyl and carboxylic acid groups facilitate interactions with other functional groups in the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2-Chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
- 6-[(2-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
- 6-[(2-Methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Uniqueness
6-[(2-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its reactivity and binding affinity to molecular targets. This makes the compound particularly valuable in medicinal chemistry and drug development.
Properties
IUPAC Name |
6-[(2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(18)19/h1-4,7-10H,5-6H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLMIPZSIZTSNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CC=CC=C2F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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